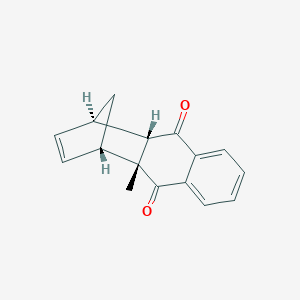

(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione

Übersicht

Beschreibung

(1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione, also known as this compound, is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione , also known by its CAS number 97804-50-7 , is a synthetic derivative of methanoanthracene and is primarily recognized as an intermediate in the synthesis of Vitamin K1. This article focuses on its biological activity, pharmacological properties, and potential applications in medicinal chemistry.

- Molecular Formula : CHO

- Molecular Weight : 238.28 g/mol

- Appearance : Pale yellow solid

- Purity : Typically ≥ 97% .

Pharmacological Profile

The compound exhibits significant biological activities that are primarily linked to its structural analogies with other biologically active molecules. It has been noted for its role as a precursor in the synthesis of Vitamin K1 (phytonadione), which is crucial for various physiological processes including blood coagulation and bone metabolism.

The biological activity of this compound can be attributed to its capability to interact with various cellular pathways. It acts as a prodrug for compounds like boldenone undecylenate, which has strong anabolic effects and moderate androgenic activity. The low estrogenic activity and minimal progestogenic effects suggest a favorable safety profile compared to other anabolic agents .

Study 1: Anabolic Effects

In a study examining the anabolic effects of related compounds on muscle growth and recovery in animal models, it was found that derivatives similar to this compound significantly enhanced muscle mass without the hepatotoxic risks commonly associated with 17α-alkylated steroids .

Study 2: Vitamin K Synthesis

Research has demonstrated that this compound serves as an effective intermediate in synthesizing Vitamin K1. The synthetic pathway involves the reaction of menadione with cyclopentadiene under specific conditions to yield high purity levels essential for pharmaceutical applications .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Anabolic Activity | Estrogenic Activity | Progestogenic Activity |

|---|---|---|---|---|---|

| (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4-methanoanthracene | 97804-50-7 | 238.28 g/mol | Moderate | Low | Low |

| Boldenone Undecylenate | 846-48-0 | 270.40 g/mol | Strong | Low | Low |

| Testosterone | 58-22-0 | 288.42 g/mol | Strong | Moderate | Moderate |

Wissenschaftliche Forschungsanwendungen

Overview

The compound (1R,4S,4aR,9aS)-rel-4a-Methyl-1,4,4a,9a-tetrahydro-1,4-methanoanthracene-9,10-dione, also known by its CAS number 97804-50-7, is a synthetic organic compound with significant potential in various scientific research applications. This compound is notable for its unique structural properties and reactivity patterns that make it suitable for use in medicinal chemistry and material science.

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications. It serves as an intermediate in the synthesis of vitamin K1 analogs and other bioactive molecules. Research indicates that derivatives of this compound exhibit biological activities such as anti-inflammatory and anticancer properties.

Organic Synthesis

Due to its unique structure, this compound is utilized as a building block in organic synthesis. It can be employed in the synthesis of complex organic compounds through various reactions including cycloaddition and functionalization processes.

Material Science

This compound has potential applications in the development of advanced materials. Its properties may be leveraged in the creation of organic semiconductors and photovoltaic materials due to its ability to form stable thin films and exhibit charge transport properties.

Biological Studies

Studies have shown that this compound can interact with various biological targets. It has been investigated for its effects on cellular pathways related to apoptosis and cell cycle regulation. This makes it a candidate for further exploration in cancer research.

Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Escalera et al., 1994 | Pharmacological Activity | Demonstrated anti-inflammatory effects in vitro. |

| Rispens et al., 2005 | Organic Synthesis | Developed a synthetic route utilizing the compound as a precursor for vitamin K analogs. |

| Recent Studies (2023) | Material Science | Showed promising results as a semiconductor material with enhanced charge mobility. |

Eigenschaften

IUPAC Name |

(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELNWZJOZOSDFH-YBFQDZRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H]3C[C@@H]([C@@H]1C(=O)C4=CC=CC=C4C2=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450959 | |

| Record name | (1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97804-50-7 | |

| Record name | (1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,4A-TRIHYDRO-9A-METHYL-9,10-DIOXO-1,4-METHANOANTHRACENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.